molecular formula C10H14N2O2 B7893950 1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione

1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B7893950
M. Wt: 194.23 g/mol
InChI Key: DADCIZIRENCZCB-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the class of pyrimidinediones Pyrimidinediones are characterized by a pyrimidine ring fused with a dione group, and this particular compound features a cyclopentylmethyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of cyclopentylmethylamine with a suitable pyrimidinedione precursor under controlled conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione has found applications in various scientific fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool in biological studies to investigate cellular processes and enzyme activities.

  • Medicine: Potential therapeutic applications include the development of drugs targeting specific diseases or conditions.

  • Industry: The compound can be utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

  • 1-(Cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a cyclohexylmethyl group instead of cyclopentylmethyl.

  • 1-(Methyl)pyrimidine-2,4(1H,3H)-dione: A simpler analog with a methyl group instead of cyclopentylmethyl.

  • 1-(Ethyl)pyrimidine-2,4(1H,3H)-dione: Another analog with an ethyl group.

Biological Activity

1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₀H₁₄N₂O₂
  • Molecular Weight : 194.23 g/mol
  • CAS Number : 1339878-66-8
  • Storage Conditions : Store at room temperature in a dry environment .

The biological activity of this compound is primarily attributed to its structural similarity to other pyrimidine derivatives known for their pharmacological effects. Pyrimidine derivatives are recognized for their roles in various biological processes, including:

  • Antiviral Activity : Similar compounds have been developed as antiviral agents, notably in the treatment of HIV/AIDS and other viral infections .
  • Antitumor Effects : Research indicates that pyrimidine derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Biological Activity Data

A comprehensive review of the biological activities associated with this compound includes:

Activity Type Description References
AntiviralExhibits potential as an antiviral agent similar to AZT and stavudine.
AntitumorShown to have antitumor activity in various studies involving cancer cell lines and animal models.
Micronucleus InductionStudies indicate varying effects on micronucleus induction in vivo and in vitro.
Toxicity AssessmentPreliminary assessments suggest low toxicity profiles for related compounds.

Study 1: Antitumor Activity Assessment

A study investigated the antitumor effects of this compound on mouse Ehrlich ascites carcinoma (EAC). The compound was administered alongside cyclophosphamide (CP) to evaluate its potential synergistic effects. The results indicated:

  • Increased Mean Lifespan (MLS) : The compound significantly prolonged the MLS of treated mice compared to controls.
  • Ascites Volume Reduction : There was a notable decrease in ascitic fluid volume in treated groups, suggesting effective tumor inhibition .

Study 2: Micronucleus Induction

Another study focused on the micronucleus-inducing potential of this compound. It was found that:

  • The compound did not significantly induce micronuclei compared to controls.
  • When combined with CP, it enhanced the mutagenic effects observed with CP alone, indicating a complex interaction that warrants further investigation .

Properties

IUPAC Name

1-(cyclopentylmethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-9-5-6-12(10(14)11-9)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADCIZIRENCZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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